molecular formula C15H21N3O2S3 B125393 Arotinolol CAS No. 68377-92-4

Arotinolol

Número de catálogo B125393
Número CAS: 68377-92-4
Peso molecular: 371.5 g/mol
Clave InChI: BHIAIPWSVYSKJS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Structure Analysis

Arotinolol has a molecular formula of C15H21N3O2S3 and an average mass of 371.541 Da . It is a thiopropanolamine with a tertiary butyl moiety .


Physical And Chemical Properties Analysis

Arotinolol has a molecular weight of 371.54 and is a solid at room temperature . It is slightly soluble in DMSO and methanol .

Aplicaciones Científicas De Investigación

Treatment of Chronic Heart Failure

  • Summary of Application : Arotinolol, a β Receptor blocker, has been observed to have clinical efficacy in the treatment of chronic heart failure .
  • Methods of Application : The study involved randomized controlled trials (RCTs) of arotinolol in the treatment of chronic heart failure . The main outcomes were the effective rate, left ventricular ejection fraction (LVEF), blood pressure, heart rate, cardiac index, stroke volume (SV), brain natriuretic peptide (BNP), hypersensitive C-reactive protein (Hs-CRP), left ventricular end diastolic volume (LVEDV), left ventricular end diastolic diameter (LVEDD), and adverse events (AEs) .
  • Results : Arotinolol significantly improved the treatment efficiency of patients with heart failure, LVEF, cardiac index, SV, lower BNP, and LVEDV .

Antihypertensive Agent

  • Summary of Application : Arotinolol has been used as an antihypertensive agent since 1986 . It has been studied for its potential to be an antihypertensive therapy .
  • Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results : The specific results or outcomes obtained for this application are not detailed in the source .

Tremor Control for Patients with Parkinson Disease

  • Summary of Application : Arotinolol has been studied for its potential to control tremors in patients with Parkinson’s disease .
  • Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results : The specific results or outcomes obtained for this application are not detailed in the source .

Control of Blood Pressure and Heart Rate

  • Summary of Application : Arotinolol has been studied for its use in the control of blood pressure and heart rate .
  • Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results : The specific results or outcomes obtained for this application are not detailed in the source .

Vasorelaxant Activity

  • Summary of Application : Arotinolol has been confirmed to present vasorelaxant activity .
  • Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results : The specific results or outcomes obtained for this application are not detailed in the source .

β3 Receptor Agonist

  • Summary of Application : Arotinolol acts as a β3 receptor agonist .
  • Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results : The specific results or outcomes obtained for this application are not detailed in the source .

Antiarrhythmic Agent

  • Summary of Application : Arotinolol has been described in the scientific literature as a "β-adrenergic blocking, antiarrhythmic compound S-596" .
  • Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results : The specific results or outcomes obtained for this application are not detailed in the source .

Treatment of Hypertension

  • Summary of Application : Arotinolol has been used in the treatment of hypertension .
  • Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results : The specific results or outcomes obtained for this application are not detailed in the source .

Increase in Regional Blood Flow in Brown Adipose Tissue

  • Summary of Application : Arotinolol, along with BRL-26830A, has been observed to markedly increase regional blood flow in the brown adipose tissue .
  • Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results : The specific results or outcomes obtained for this application are not detailed in the source .

Safety And Hazards

Arotinolol should be handled with care to avoid dust formation and contact with skin and eyes . It is advised to use personal protective equipment and ensure adequate ventilation when handling Arotinolol .

Propiedades

IUPAC Name

5-[2-[3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S3/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIAIPWSVYSKJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022619
Record name Arotinolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

599ºC at 760 mmHg
Record name Arotinolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09204
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Slightly soluble
Record name Arotinolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09204
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Arotinolol binds to the β1-, β2- and α1- adrenergic receptor sites with a very high affinity. Radioligand studies have shown that arotinolol presents a higher affinity to the β-receptor compared to the α-receptor. The elucidated mechanism of action seems to be the result of a reduction in the cardiac output via the β-blockade and an additional inhibition of the counter-regulatory increase in peripheral resistance mediated by the α-blockade.
Record name Arotinolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09204
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Arotinolol

CAS RN

68377-92-4
Record name Arotinolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68377-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arotinolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068377924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arotinolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09204
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 68377-92-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317940
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Arotinolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AROTINOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394E3P3B99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

149-153ºC
Record name Arotinolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09204
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arotinolol
Reactant of Route 2
Reactant of Route 2
Arotinolol
Reactant of Route 3
Reactant of Route 3
Arotinolol
Reactant of Route 4
Arotinolol
Reactant of Route 5
Arotinolol
Reactant of Route 6
Reactant of Route 6
Arotinolol

Citations

For This Compound
1,200
Citations
H WU, Y ZHANG, J HUANG, Y ZHANG, G LIU… - Hypertension …, 2001 - jstage.jst.go.jp
… All patients were given Arotinolol 10—20 mg twice daily for 4 … Arotinolol was effective in 78.2% of dippers and 54.2% of non… In conclusion, Arotinolol, which can be dosed twice daily, is …
Number of citations: 21 www.jstage.jst.go.jp
P Huang, Q Song, Y Wang, A Wang, L Guo… - Frontiers in …, 2022 - frontiersin.org
… safety of arotinolol in the treatment of chronic heart failure. … efficacy of arotinolol in patients with chronic heart failure. … given arotinolol (40 mg per day) for 4 weeks showed that arotinolol …
Number of citations: 5 www.frontiersin.org
JS Lim, DK Gong, JK Kim, IG Jung… - Korean Circulation …, 1990 - synapse.koreamed.org
Arotinolol, a new alpha and beta receptor antagonist, was administered in 27 essential … In summary, arotinolol seemed to be an effective antihypertensive drug in treating mild to …
Number of citations: 1 synapse.koreamed.org
KS Lee, JS Kim, JW Kim, WY Lee, BS Jeon… - Parkinsonism & related …, 2003 - Elsevier
… evaluated the dose of each (arotinolol 10 mg per day and propranolol 40 mg per day, arotinolol 20 mg per day and propranolol 80 mg per day, arotinolol 30 mg per day and propranolol …
Number of citations: 48 www.sciencedirect.com
D Bing, C Wen-peng, X Guo-liang… - African Journal of …, 2011 - academicjournals.org
Arotinolol had been used for treatment of essential hypertension. We conducted a meta-analysis to compare the efficacy and safety of arotinolol with other antihypertensive drugs in …
Number of citations: 2 academicjournals.org
H Watanabe, M Kakihana, S Ohtsuka… - Journal of the American …, 1998 - jacc.org
Objectives. This study was designed to compare the preventive effect of nitrate tolerance between carvedilol with antioxidant properties and arotinolol without antioxidant properties. …
Number of citations: 52 www.jacc.org
Y Kuroda, R Kakigi, H Shibasaki - Neurology, 1988 - AAN Enterprises
… We investigated the effect of arotinolol in 15 patients with essential tremor and found a … within 2 weeks after arotinolol therapy in all cases. The effects of arotinolol on diastolic blood …
Number of citations: 30 n.neurology.org
N TAKEKOSHI, E MURAKAMI, S MATSUI… - Japanese heart …, 1983 - jstage.jst.go.jp
The effects of a therapeutic dose of oral S-596 upon the cardiovascular response to intravenous isoproterenol and noradrenaline were studied in 2 hypertensive and 4 normotensive …
Number of citations: 15 www.jstage.jst.go.jp
YK Park, AM Kim, JW Jeong… - Korean Circulation …, 1990 - synapse.koreamed.org
… metabolic changes of arotinolol, a combined α and β blocker, 10-15mg of arotinolol twice a … Pulse rate reduced significantly(p<0.01) after 2weeks' treatment of arotinolol and average …
Number of citations: 7 synapse.koreamed.org
HY Aboul‐Enein, MM Hefnawy - Biomedical Chromatography, 2003 - Wiley Online Library
A sensitive enantioselective high-performance liquid chromatography (HPLC) method was developed and validated to determine S-(+)-and R-(−)-arotinolol in human plasma. Baseline …

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.